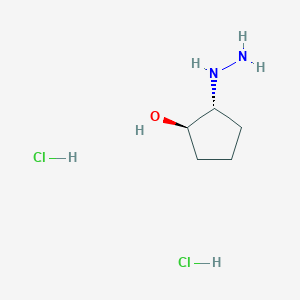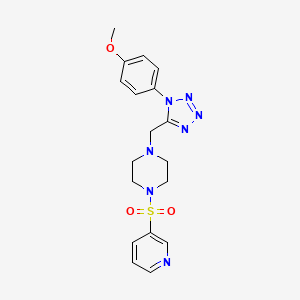
2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H30N4O5 and its molecular weight is 514.582. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Design and Synthesis for Analgesic and Anti-inflammatory Activities : A study by Alagarsamy et al. (2015) involved the synthesis of novel quinazolinyl acetamides, which were investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one demonstrated potent analgesic and anti-inflammatory activities compared to diclofenac sodium, with only mild ulcerogenic potential (Alagarsamy et al., 2015).
Chemical Synthesis Techniques
Convenient Synthesis of 2-Oxazolines and 2-Benoxazoles : Xu et al. (2011) presented a synthesis method for 2-oxazolines and 2-benoxazoles using triphenylphosphine-2,3-dichloro-5,6-dicyanobenzoquinone (PPh3-DDQ) as a dehydrating agent. This method showcases the versatility of synthesis approaches applicable to similar complex molecules (Xu et al., 2011).
Structural and Inclusion Compound Studies
Structural Aspects of Amide Containing Isoquinoline Derivatives : Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids and the resulting crystalline structures. This research provides insights into the structural behavior of complex molecules under various conditions (Karmakar et al., 2007).
Antimicrobial Applications
New Quinazolines as Antimicrobial Agents : Desai et al. (2007) investigated the synthesis and antibacterial, antifungal activities of new quinazolinone-based derivatives. Their research contributes to the understanding of quinazolinone derivatives' potential as antimicrobial agents (Desai et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(2-oxo-2-(propylamino)ethyl)phenylhydrazine with 2-ethoxyacetyl chloride to form 2-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-4-one. This intermediate is then reacted with 4-ethoxyaniline and acetic anhydride to form the final product, 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide.", "Starting Materials": [ "4-(2-oxo-2-(propylamino)ethyl)phenylhydrazine", "2-ethoxyacetyl chloride", "4-ethoxyaniline", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-(2-oxo-2-(propylamino)ethyl)phenylhydrazine with 2-ethoxyacetyl chloride in the presence of a base such as triethylamine to form 2-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-4-one.", "Step 2: Reaction of 2-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-4-one with 4-ethoxyaniline in the presence of acetic anhydride and a base such as triethylamine to form the final product, 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide." ] } | |
Numéro CAS |
1189453-27-7 |
Formule moléculaire |
C29H30N4O5 |
Poids moléculaire |
514.582 |
Nom IUPAC |
2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide |
InChI |
InChI=1S/C29H30N4O5/c1-3-17-30-26(34)18-20-9-13-22(14-10-20)33-28(36)24-7-5-6-8-25(24)32(29(33)37)19-27(35)31-21-11-15-23(16-12-21)38-4-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35) |
Clé InChI |
WQOPEDUQKITDHX-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



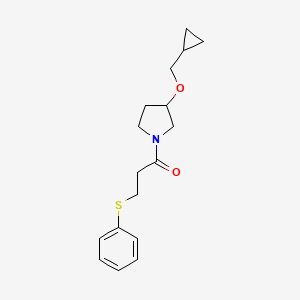
![N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612219.png)
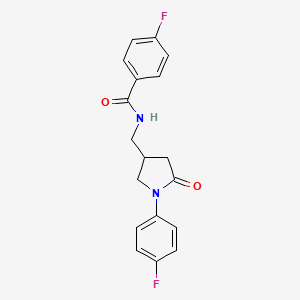
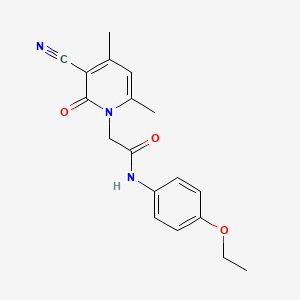

![2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2612230.png)
![N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2612232.png)
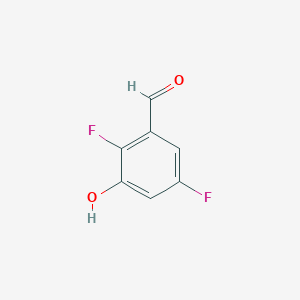
![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2612234.png)
![1-(Phenylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2612235.png)
![Tert-butyl 4-[2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2612236.png)
